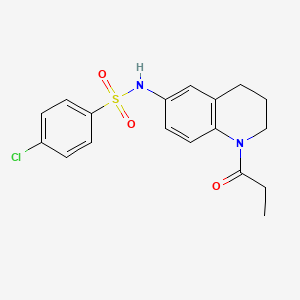

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This compound features a tetrahydroquinoline core substituted at position 1 with a propanoyl group and at position 6 with a 4-chlorobenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the chloro substituent modulates electronic properties and binding interactions. The propanoyl group at position 1 introduces steric and electronic effects that may influence target affinity and metabolic stability.

Properties

IUPAC Name |

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOAJOULQFDECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline: : This can be achieved through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Introduction of the Propanoyl Group: : The tetrahydroquinoline core is then acylated using propanoyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: : The final step involves the reaction of the acylated tetrahydroquinoline with chlorosulfonic acid followed by treatment with ammonia to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce by-products. The choice of solvents, temperature, and pressure conditions are optimized to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: : The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Quinone derivatives.

Reduction: : Reduced tetrahydroquinoline derivatives.

Substitution: : Substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: has several applications in scientific research:

Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Biology: : The compound can be used in biological studies to understand the mechanisms of sulfonamide-based drugs.

Chemistry: : It serves as a reagent in organic synthesis and chemical research.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aromatic Substituent Variations

(a) 4-Methoxy Analogue

- Structure: 4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide .

- Key Difference : Methoxy (electron-donating) vs. chloro (electron-withdrawing).

- Solubility: Methoxy may enhance aqueous solubility due to its polarity, whereas chloro increases lipophilicity (higher logP).

(b) 4-Bromo Analogue

- Structure: 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide .

- Key Difference : Bromo (larger, polarizable) vs. chloro.

- Impact :

- Halogen Bonding : Bromo’s larger atomic radius may strengthen halogen bonding with biological targets.

- Molecular Weight : Higher molecular weight (423.32 g/mol vs. 378.87 g/mol for chloro) could affect pharmacokinetics.

(c) 3-Chloro-4-Fluoro Analogue

- Structure: 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide .

- Key Differences: Substituents: Dual chloro and fluoro substituents on the benzene ring. Position 1 Group: Propylsulfonyl (electron-withdrawing sulfone) vs. propanoyl.

- Metabolic Stability: Sulfonyl groups are less prone to hydrolysis than acyl groups, improving stability.

Core Modifications

- Tetrahydroisoquinoline Derivative: Example: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide . Key Differences:

- Core Structure: Isoquinoline (benzopyridine) vs. quinoline (pyridobenzene).

- Substituents : Trifluoroacetyl (strong electron-withdrawing) and cyclopropylethyl (steric bulk).

- Impact :

- Conformational Flexibility: Isoquinoline’s fused ring system may restrict rotation, altering binding geometry.

- Enzyme Selectivity: Trifluoroacetyl could target different enzymes (e.g., acyl-CoA transferases) compared to propanoyl.

Functional Group Variations at Position 1

Biological Activity

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. The compound features a sulfonamide group attached to a benzene ring, with a chloro substituent and a propanoyl group linked to a tetrahydroquinoline moiety. This article reviews the biological activity of this compound, particularly its antibacterial properties and potential applications in pharmacology.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 378.9 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉ClN₂O₃S |

| Molecular Weight | 378.9 g/mol |

| CAS Number | 946211-13-8 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of common reagents such as thionyl chloride for oxidation and various nucleophiles for substitution reactions. Continuous flow chemistry techniques can enhance yield and purity in industrial settings.

Antibacterial Properties

The primary biological activity attributed to this compound is its ability to inhibit bacterial growth. This effect is largely due to its sulfonamide group, which inhibits the enzyme dihydropteroate synthase, essential for bacterial folic acid synthesis. This mechanism positions the compound as a potential antibacterial agent.

Case Studies and Research Findings

Recent studies have explored the effects of related sulfonamide compounds on cardiovascular parameters using isolated rat heart models. For instance, research demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. The study highlighted that compounds like 4-(2-aminoethyl)-benzenesulfonamide showed notable effects compared to controls .

Experimental Design

The following table summarizes the experimental design used in studies evaluating the biological activity of sulfonamides on perfusion pressure:

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

| VI | 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |

The results indicated that certain derivatives produced significant decreases in perfusion pressure and coronary resistance compared to control conditions .

Theoretical Interactions

Theoretical studies utilizing docking simulations have suggested that some sulfonamides may interact with calcium channels, potentially leading to decreased vascular resistance and altered perfusion dynamics. These findings underscore the need for further pharmacokinetic studies to elucidate the mechanisms underlying these biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.